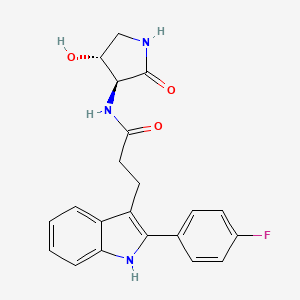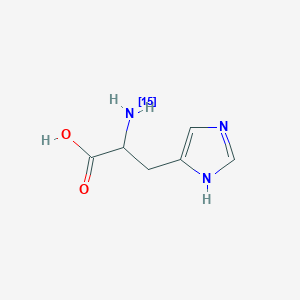
DL-Histidine-15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-Histidine-15N is a stable isotope-labeled compound where the nitrogen atom in the histidine molecule is replaced with the nitrogen-15 isotope. This compound is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. The incorporation of the nitrogen-15 isotope allows for detailed studies of molecular interactions and metabolic pathways using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: DL-Histidine-15N can be synthesized through the incorporation of nitrogen-15 into the histidine molecule. This process typically involves the use of nitrogen-15 labeled ammonia or other nitrogen-15 containing precursors in the synthesis of histidine. The reaction conditions must be carefully controlled to ensure the incorporation of the nitrogen-15 isotope without altering the chemical structure of histidine.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using nitrogen-15 labeled precursors. The process includes several steps such as fermentation, extraction, and purification to obtain the final product with high isotopic purity. The production process is designed to be efficient and cost-effective, ensuring a consistent supply of this compound for research purposes.
Analyse Chemischer Reaktionen
Types of Reactions: DL-Histidine-15N undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form histidine derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace specific functional groups in this compound with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce histidine derivatives with altered functional groups, while reduction can yield reduced forms of histidine.
Wissenschaftliche Forschungsanwendungen
DL-Histidine-15N has a wide range of applications in scientific research:
Chemistry: Used in nuclear magnetic resonance spectroscopy to study molecular interactions and dynamics.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Utilized in drug development and pharmacokinetics to understand the metabolism and distribution of nitrogen-containing compounds.
Industry: Applied in the production of labeled compounds for research and development purposes.
Wirkmechanismus
The mechanism of action of DL-Histidine-15N involves its incorporation into biological molecules, allowing researchers to trace its movement and interactions within biological systems. The nitrogen-15 isotope acts as a marker, enabling detailed studies of metabolic pathways and molecular interactions. The molecular targets and pathways involved depend on the specific research application, such as studying protein synthesis or nitrogen metabolism.
Vergleich Mit ähnlichen Verbindungen
DL-Histidine-15N is unique due to its nitrogen-15 labeling, which distinguishes it from other histidine compounds. Similar compounds include:
L-Histidine-15N: A single enantiomer of histidine labeled with nitrogen-15.
DL-Histidine-13C: Histidine labeled with carbon-13 instead of nitrogen-15.
L-Histidine-13C,15N: Histidine labeled with both carbon-13 and nitrogen-15.
The uniqueness of this compound lies in its specific isotopic labeling, which provides distinct advantages in certain research applications, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Eigenschaften
Molekularformel |
C6H9N3O2 |
|---|---|
Molekulargewicht |
156.15 g/mol |
IUPAC-Name |
2-(15N)azanyl-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/i7+1 |
InChI-Schlüssel |
HNDVDQJCIGZPNO-CDYZYAPPSA-N |
Isomerische SMILES |
C1=C(NC=N1)CC(C(=O)O)[15NH2] |
Kanonische SMILES |
C1=C(NC=N1)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (4S)-4-[4-[(1-methylcyclobutyl)carbamoyl]piperidin-1-yl]azepane-1-carboxylate](/img/structure/B11929692.png)


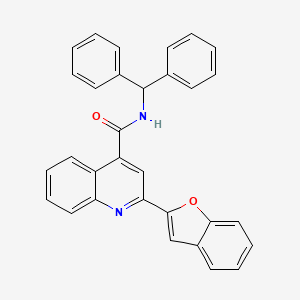


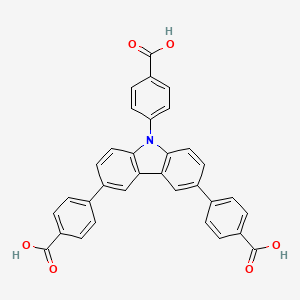
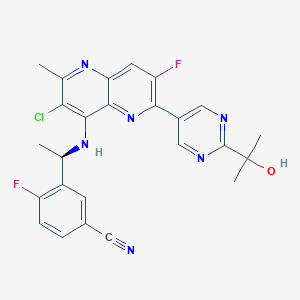
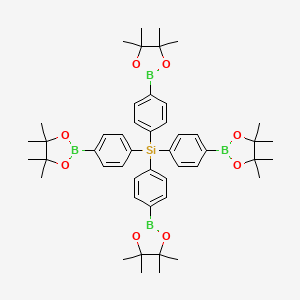
![4-[2-[7-[3-[6-(6-Aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B11929747.png)
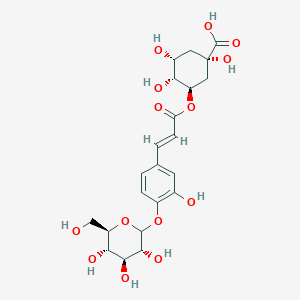
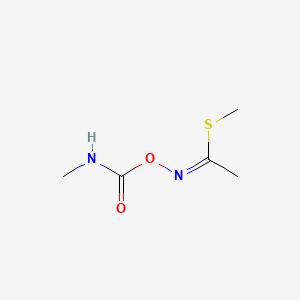
![Cefixime Trihydrate; Cefixime; (6R,7R)-7-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid trihydrate](/img/structure/B11929768.png)
